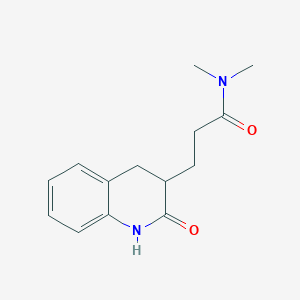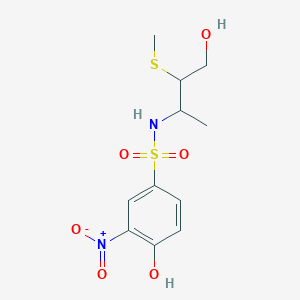![molecular formula C10H8ClN5S B6633408 2-chloro-N-(1H-pyrazol-5-ylmethyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B6633408.png)
2-chloro-N-(1H-pyrazol-5-ylmethyl)thieno[2,3-d]pyrimidin-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-chloro-N-(1H-pyrazol-5-ylmethyl)thieno[2,3-d]pyrimidin-4-amine is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. This compound belongs to the class of thienopyrimidine derivatives, which have been extensively studied for their biological activities.
作用機序
The mechanism of action of 2-chloro-N-(1H-pyrazol-5-ylmethyl)thieno[2,3-d]pyrimidin-4-amine involves the inhibition of protein kinases. It binds to the ATP-binding site of these kinases and prevents the transfer of phosphate groups to downstream targets. This leads to the inhibition of cellular signaling pathways that are involved in cell proliferation, survival, and differentiation. The specific mechanism of action may vary depending on the target kinase and the cellular context.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-chloro-N-(1H-pyrazol-5-ylmethyl)thieno[2,3-d]pyrimidin-4-amine have been studied in vitro and in vivo. It has been found to exhibit potent anti-proliferative and pro-apoptotic effects in cancer cell lines. It also exhibits anti-inflammatory effects by inhibiting cytokine production in immune cells. In animal models, it has been shown to inhibit tumor growth and improve survival rates. However, further studies are required to determine the safety and efficacy of this compound in humans.
実験室実験の利点と制限
The advantages of using 2-chloro-N-(1H-pyrazol-5-ylmethyl)thieno[2,3-d]pyrimidin-4-amine in lab experiments include its potent inhibitory activity against several protein kinases, its synthetic accessibility, and its potential applications in medicinal chemistry. However, its limitations include its limited solubility in aqueous solutions, its potential toxicity, and the need for further studies to determine its safety and efficacy in humans.
将来の方向性
There are several future directions for the research on 2-chloro-N-(1H-pyrazol-5-ylmethyl)thieno[2,3-d]pyrimidin-4-amine. These include:
1. Further studies to determine the safety and efficacy of this compound in humans.
2. Development of novel therapeutic agents based on the structure of 2-chloro-N-(1H-pyrazol-5-ylmethyl)thieno[2,3-d]pyrimidin-4-amine.
3. Investigation of the mechanism of action of this compound against different protein kinases and in different cellular contexts.
4. Optimization of the synthesis method to improve the yield and purity of the compound.
5. Exploration of the potential applications of this compound in other fields such as agriculture and material science.
Conclusion
2-chloro-N-(1H-pyrazol-5-ylmethyl)thieno[2,3-d]pyrimidin-4-amine is a synthetic compound that has potential applications in medicinal chemistry. It exhibits potent inhibitory activity against several protein kinases and has been studied for its anti-proliferative, pro-apoptotic, and anti-inflammatory effects. However, further studies are required to determine its safety and efficacy in humans. The research on this compound holds promise for the development of novel therapeutic agents and the exploration of its potential applications in other fields.
合成法
The synthesis of 2-chloro-N-(1H-pyrazol-5-ylmethyl)thieno[2,3-d]pyrimidin-4-amine involves the condensation of 2-chlorothieno[2,3-d]pyrimidine-4-amine with 5-formyl-1H-pyrazole in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent such as dimethylformamide or dimethyl sulfoxide at an elevated temperature. The resulting product is purified by column chromatography to obtain the desired compound in high yield and purity.
科学的研究の応用
2-chloro-N-(1H-pyrazol-5-ylmethyl)thieno[2,3-d]pyrimidin-4-amine has been studied for its potential applications in medicinal chemistry. It has been found to exhibit potent inhibitory activity against several protein kinases such as FLT3, JAK2, and c-KIT. These kinases are involved in various cellular signaling pathways and are implicated in the development of several diseases including cancer and inflammatory disorders. Therefore, the inhibition of these kinases by 2-chloro-N-(1H-pyrazol-5-ylmethyl)thieno[2,3-d]pyrimidin-4-amine holds promise for the development of novel therapeutic agents.
特性
IUPAC Name |
2-chloro-N-(1H-pyrazol-5-ylmethyl)thieno[2,3-d]pyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN5S/c11-10-14-8(7-2-4-17-9(7)15-10)12-5-6-1-3-13-16-6/h1-4H,5H2,(H,13,16)(H,12,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPQLTDGFZITQIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC2=NC(=NC(=C21)NCC3=CC=NN3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClN5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(1H-pyrazol-5-ylmethyl)thieno[2,3-d]pyrimidin-4-amine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[2-(4-Chlorophenyl)sulfanylpropanoylamino]-2-methoxypropanoic acid](/img/structure/B6633326.png)

![3-[(4-Iodobenzoyl)amino]-2-methoxypropanoic acid](/img/structure/B6633339.png)
![3-[[(3-amino-2,3-dihydro-1H-inden-1-yl)amino]methyl]cyclohexan-1-ol](/img/structure/B6633348.png)
![2-[1-(4-Chloro-2-methylpyrazol-3-yl)sulfonylpyrrolidin-3-yl]acetic acid](/img/structure/B6633358.png)
![4-chloro-N-[(1-hydroxycyclohexyl)methyl]-2-methylpyrazole-3-sulfonamide](/img/structure/B6633363.png)
![4-[[3-(3-Methoxyphenyl)cyclobutyl]amino]-3,3-dimethylbutan-1-ol](/img/structure/B6633368.png)
![2-[(4-Chloro-2-methylpyrazol-3-yl)sulfonylamino]butanoic acid](/img/structure/B6633374.png)

![2-Bromo-4-[(4-hydroxy-1-methoxybutan-2-yl)amino]benzonitrile](/img/structure/B6633386.png)
![2-[(2,2-Difluoro-3-hydroxypropyl)amino]-4-methylpyrimidine-5-carboxylic acid](/img/structure/B6633398.png)
![3-[(4-Hydroxy-3-methylsulfanylbutan-2-yl)amino]pyrazine-2-carboxylic acid](/img/structure/B6633405.png)
![6-[(5-Oxopyrrolidin-3-yl)amino]pyridine-3-carboxylic acid](/img/structure/B6633416.png)
![2-(5-sulfamoylthiophen-2-yl)-N-[1-(trifluoromethyl)cyclopropyl]acetamide](/img/structure/B6633426.png)